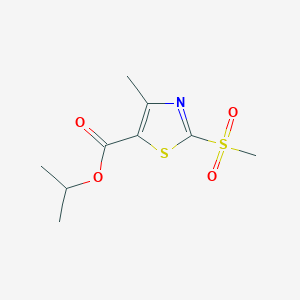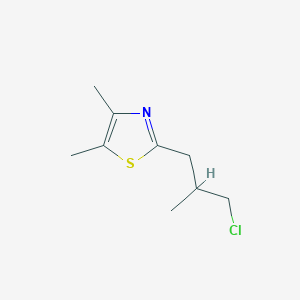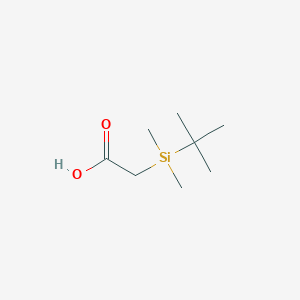![molecular formula C9H11BrN2OS B13197852 4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[410]heptan-6-yl}-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a bromine atom, a methyl group, and a bicyclic system containing oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[410]heptan-6-yl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the bicyclic system can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides, sulfones, or dihydropyrazoles .
Scientific Research Applications
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler compound with a bromine atom on the pyrazole ring, lacking the bicyclic system.
1-Methyl-4-bromopyrazole: Similar to 4-Bromopyrazole but with a methyl group on the pyrazole ring.
1,3,5-Trisubstituted Pyrazoles: Compounds with various substituents on the pyrazole ring, often used in medicinal chemistry.
Uniqueness
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is unique due to its combination of a bromine atom, a methyl group, and a bicyclic system containing both oxygen and sulfur atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler pyrazole derivatives .
Properties
Molecular Formula |
C9H11BrN2OS |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-bromo-1-methyl-5-(7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2OS/c1-12-7(6(10)5-11-12)9-3-2-4-14-8(9)13-9/h5,8H,2-4H2,1H3 |
InChI Key |
XVESMQFNUXQNQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23CCCSC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


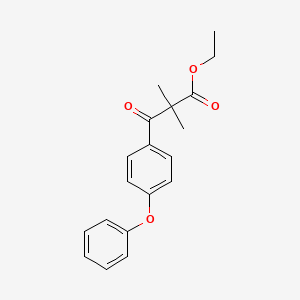
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
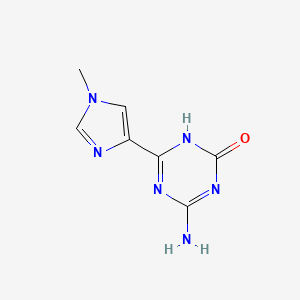
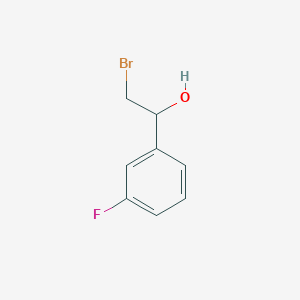
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
